2-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid hydrochloride
描述
属性
IUPAC Name |
2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2.ClH/c1-5-7(8(12)13)11-6(10-5)3-2-4-9-11;/h2-4H,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTNZGGVTJDHRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=N1)C=CC=N2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1788624-63-4 | |
| Record name | 2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
准备方法
Condensation/Cyclization of Pyridazine-3-amines with Phenacyl Derivatives
- Starting Materials: Pyridazine-3-amines substituted at the 2-position with a methyl group.
- Reagents: Phenacyl bromides or phenylglyoxal monohydrates.
- Conditions: Acid-catalyzed condensation and cyclization in solvents such as 1,4-dioxane or DMF under reflux or sealed vessel heating.
- Mechanism: Initial nucleophilic attack of the amino group on the carbonyl carbon, followed by intramolecular cyclization and dehydration to form the imidazo[1,2-b]pyridazine ring.
- Yields: Moderate to high, ranging from 56% to 93% depending on substituents and conditions.
This method is well-documented in recent medicinal chemistry research, where sodium alkoxides or thiolates are used to prepare substituted pyridazine-3-amines, which are then condensed with phenacyl derivatives to afford the target heterocycle.
Oxidation and Nucleophilic Aromatic Substitution
- Intermediate: 6-Amino-3-chloropyridazine 1-oxide.
- Reaction: Nucleophilic aromatic substitution with alkoxides or alkylamines to yield 6-substituted pyridazine 1-oxides.
- Subsequent Step: Condensation with phenacyl bromides to form imidazo[1,2-b]pyridazine-3-ols.
- Solvent: DMF preferred for improved purity and isolation.
- Advantages: Facilitates isolation of high-purity products by precipitation.
- Limitations: Lower yields (11–95%) and formation of side products under certain conditions.
This route offers an alternative to direct condensation, allowing for functional group variation at the 6-position, which can influence biological activity.
Methylation of Imidazo[1,2-b]pyridazine-3-ols
- Reagents: Methyl iodide with sodium hydride as base.
- Solvent: DMF.
- Purpose: Conversion of 3-hydroxy to 3-methoxy derivatives, which are important for structure-activity relationship (SAR) studies.
- Yields: 30–79%.
- Notes: Sodium hydride is preferred over potassium carbonate or hazardous diazomethane for efficiency and safety.
- Side Reactions: Imidazole ring cleavage can occur, especially if trace water is present in DMF, leading to side products.
This step is crucial for modifying the electronic properties of the heterocycle and optimizing biological activity.
Preparation of the Hydrochloride Salt
The hydrochloride salt of 2-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid is typically obtained by treatment of the free acid or its derivatives with hydrochloric acid in an appropriate solvent, often during or after purification. This step enhances the compound’s stability, solubility, and handling properties.
Representative Data Table of Synthetic Steps
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 6-Chloropyridazin-3-amine alkoxylation | Sodium alkoxide, sealed vessel, 120–135°C, 4–16 h | 25–40 | Formation of 6-alkoxypyridazin-3-amines |
| S-alkylation of 6-alkylthiopyridazin-3-amines | Alkyl bromides/chlorides, base, microwave | 75 | Efficient thiolation step |
| Condensation with phenylglyoxal monohydrates | Acid catalyst, 1,4-dioxane, reflux | 56–93 | Formation of imidazo[1,2-b]pyridazine-3-ols |
| Oxidation to 6-amino-3-chloropyridazine 1-oxide | UHP, TFAA, MeCN, 20°C, 10–12 min | 6–12 | Intermediate for nucleophilic substitution |
| Nucleophilic aromatic substitution | Alkoxides or alkylamines, DMF | 11–95 | Substituted pyridazine 1-oxides |
| Methylation of 3-hydroxy derivatives | NaH, MeI, DMF | 30–79 | Conversion to 3-methoxy derivatives |
Research Findings and Observations
- The choice of solvent significantly affects reaction efficiency and product isolation, with DMF and 1,4-dioxane being preferred for condensation and methylation steps.
- Microwave-assisted reactions improve yields and reduce reaction times in thiolation steps.
- Side reactions involving cleavage of the imidazole ring can occur during methylation, especially in the presence of water, necessitating careful drying of solvents.
- The hydrochloride salt formation is a common final step to improve compound properties for further use.
- Variations in substituents at the 6-position of the pyridazine ring influence both synthetic yield and biological activity, guiding SAR studies.
化学反应分析
Types of Reactions
2-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the 3-carboxylic acid position, where the carboxyl group can be replaced by other functional groups using reagents like thionyl chloride or phosphorus pentachloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Thionyl chloride in dichloromethane under reflux conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced analogs with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the carboxyl group.
科学研究应用
Antimicrobial Activity
Recent studies have highlighted the potential of imidazo[1,2-b]pyridazine derivatives in combating multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). For instance, research indicates that certain derivatives exhibit significant inhibitory activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 0.03 μM .
Inhibition of Adaptor Associated Kinase 1 (AAK1)
The compound has been identified as a potent inhibitor of AAK1, which plays a crucial role in endocytosis and synaptic vesicle recycling. This inhibition may have therapeutic implications for diseases such as schizophrenia and Parkinson's disease . AAK1 inhibitors derived from this scaffold have shown promise in preclinical models, suggesting potential for clinical applications.
Anti-Cancer Properties
Imidazo[1,2-b]pyridazine derivatives have been investigated for their anticancer properties. Studies have reported that these compounds can induce apoptosis in various cancer cell lines while exhibiting low cytotoxicity towards normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .
Neuroprotective Effects
Research suggests that compounds based on the imidazo[1,2-b]pyridazine scaffold may possess neuroprotective properties. They are being explored as potential treatments for neurodegenerative disorders due to their ability to modulate pathways involved in neuronal survival and function .
Synthesis of Novel Derivatives
The synthesis of novel amide derivatives from the imidazo[1,2-b]pyridazine scaffold has yielded compounds with enhanced biological activity. These derivatives are being evaluated for various pharmacological properties, including anti-inflammatory and analgesic effects .
Case Study 1: Anti-Tuberculosis Activity
A study conducted by Moraski et al. identified several imidazo[1,2-b]pyridazine derivatives with potent anti-TB activity. The most promising compounds demonstrated MIC values significantly lower than those of currently available TB drugs, indicating their potential as new therapeutic agents against resistant strains .
Case Study 2: AAK1 Inhibition
In a preclinical study focused on the role of AAK1 in pain modulation, compounds derived from imidazo[1,2-b]pyridazine were shown to reduce pain responses in knockout mouse models. This suggests that targeting AAK1 could be a viable strategy for developing new analgesics .
作用机制
The mechanism of action of 2-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.
相似化合物的比较
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The biological and physicochemical properties of imidazo[1,2-b]pyridazine derivatives are highly dependent on substituent type and position. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparisons
Key Observations:
- In contrast, phenyl substituents (as in ) may improve π-π stacking but reduce solubility.
- Position 6 Halogenation : Chloro or bromo substituents at position 6 (e.g., ) enhance electronic effects and halogen bonding, critical for kinase inhibition. The target compound lacks this modification, which may limit its affinity for certain targets.
- Carboxylic Acid vs. Esters : The free carboxylic acid in the target compound (vs. ethyl esters in ) improves hydrogen-bonding capacity, favoring interactions with polar residues in enzymes. The hydrochloride salt further increases aqueous solubility .
Pharmacological Activity
Table 2: Activity Profiles of Selected Analogs
Insights:
- The 2-phenyl analog exhibits high analgesic activity but negligible anti-inflammatory effects, suggesting substituent-dependent mechanism divergence .
- Halogenation (e.g., 6-chloro) combined with sulfamoyl groups () significantly boosts kinase inhibition, a feature absent in the target compound.
- The methyl group in the target compound may favor metabolic stability over bulkier analogs but could reduce target affinity compared to halogenated derivatives.
生物活性
2-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of Imidazo[1,2-b]pyridazine Derivatives
Imidazo[1,2-b]pyridazine derivatives are a class of compounds with diverse biological activities, often explored for their potential in treating various diseases. The specific compound in focus, this compound, has been studied primarily for its inhibitory effects on certain kinases and its potential use in antimicrobial therapies.
Kinase Inhibition
Research has identified 2-Methylimidazo[1,2-b]pyridazine derivatives as potent inhibitors of various kinases. For instance, studies have shown that modifications at the 3- and 6-positions of the imidazo[1,2-b]pyridazine scaffold can enhance inhibitory activity against IKKβ (Inhibitor of kappa B kinase beta), which plays a crucial role in inflammatory responses. The interaction models suggest that these compounds bind effectively to the ATP-binding site of kinases, leading to reduced phosphorylation of target proteins involved in inflammatory pathways .
Antimycobacterial Activity
Recent investigations have highlighted the antimycobacterial properties of imidazo[1,2-b]pyridazine derivatives. A high-throughput screening campaign revealed that specific derivatives exhibit significant activity against Mycobacterium tuberculosis (Mtb). The most active compounds featured substituents that enhance their binding affinity and bioavailability . The structure-activity relationship (SAR) analysis indicated that a phenyl moiety at C2 and a methoxy group at C3 were critical for achieving optimal activity against Mtb .
Structure-Activity Relationship (SAR)
The SAR studies have been pivotal in understanding how variations in chemical structure influence biological activity. Key findings include:
- Positioning of Substituents : The presence of specific functional groups at designated positions on the imidazo[1,2-b]pyridazine ring significantly affects both potency and selectivity against target enzymes.
- Metabolic Stability : Modifications that improve metabolic stability in liver microsomes have been identified, enhancing the viability of these compounds as therapeutic agents .
| Compound | Position | Key Substituents | Activity |
|---|---|---|---|
| 6a | 3 | N-methyl | IC50 = 817 nM |
| 6b | 3 | Cyclopropyl | Improved stability |
| 6c | 3 | Para-cyanophenyl | IC50 = 268 nM |
In Vivo Efficacy
In vivo studies have demonstrated the efficacy of selected imidazo[1,2-b]pyridazine derivatives in animal models. For example, one study reported that a derivative effectively inhibited IFNγ production in a rat model of adjuvant arthritis . This suggests potential applications in treating autoimmune conditions.
Antitubercular Activity
Another significant case study involved the evaluation of various imidazo[1,2-b]pyridazine derivatives against Mtb. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MIC) comparable to existing antitubercular drugs. For instance, N-benzyl-2,6-dimethylimidazo[1,2-b]pyridazine-3-carboxamide showed moderate activity with an MIC of 17.9 μg/mL against Mtb .
常见问题
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid derivatives?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization, ester hydrolysis, and salt formation. For example, imidazo-pyridazine cores are constructed via palladium-catalyzed cross-coupling (e.g., using bis(triphenylphosphine)palladium(II) chloride) or copper iodide-mediated alkynylation under inert atmospheres . Key intermediates like methyl esters are hydrolyzed to carboxylic acids using acidic or basic conditions. Hydrochloride salts are formed by treating the free base with HCl. Purification often employs C18 reverse-phase chromatography (e.g., acetonitrile/water gradients with 0.1% trifluoroacetic acid) .
Q. How is purity assessed for this compound, and what analytical methods are recommended?
- Methodological Answer :
- LCMS : Used to confirm molecular weight (e.g., m/z 753 [M+H]+ in EP 4374877A2) and detect impurities .
- HPLC : Retention times (e.g., 0.93–1.55 minutes under SMD-TFA05 or QC-SMD-TFA05 conditions) assess purity .
- NMR : 1H/13C NMR verifies structural integrity, with attention to methyl group splitting and aromatic proton patterns .
Advanced Research Questions
Q. How can researchers optimize reaction yields in palladium-catalyzed steps for imidazo-pyridazine derivatives?
- Methodological Answer :
- Catalyst Loading : Use 1–5 mol% bis(triphenylphosphine)palladium(II) chloride to balance cost and efficiency .
- Solvent Selection : Tetrahydrofuran (THF) or acetonitrile at 70–100°C enhances reactivity .
- Additives : Triethylamine (2–3 equivalents) neutralizes acid byproducts and stabilizes intermediates .
- Case Study : A 66% yield was achieved for a similar compound using THF, CuI, and a nitrogen atmosphere .
Q. What strategies resolve discrepancies between theoretical and observed LCMS/HPLC data?
- Methodological Answer :
- Ionization Artifacts : Adjust LCMS parameters (e.g., electrospray ionization voltage) to minimize adduct formation.
- Column Compatibility : Use C18 columns with trifluoroacetic acid (TFA) modifiers to improve peak resolution .
- Degradation Analysis : Perform stability studies under varying pH/temperature to identify labile functional groups (e.g., ester hydrolysis) .
Q. How can computational modeling predict reactivity or regioselectivity in imidazo-pyridazine synthesis?
- Methodological Answer :
- DFT Calculations : Model transition states to predict nucleophilic attack sites (e.g., methyl group vs. carboxylic acid positions).
- Docking Studies : For biologically active derivatives, simulate interactions with target enzymes to guide functionalization .
- Software Tools : Gaussian or ORCA for energy minimization; PyMol for visualization .
Data Contradiction Analysis
Q. How should researchers address conflicting NMR and X-ray crystallography data for structural confirmation?
- Methodological Answer :
- Crystallography : Use SHELX software for high-resolution refinement to resolve ambiguities in bond lengths/angles .
- NMR Reanalysis : Employ 2D techniques (COSY, HSQC) to assign overlapping proton signals, especially in aromatic regions .
- Example : A methyl group’s chemical shift discrepancy may arise from crystal packing effects, which NMR alone cannot resolve .
Stability and Storage
Q. What are the best practices for long-term storage of 2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid hydrochloride?
- Methodological Answer :
- Temperature : Store at -20°C in airtight containers to prevent hydrolysis or oxidation .
- Desiccants : Use silica gel to mitigate moisture uptake, which can degrade the hydrochloride salt.
- Light Sensitivity : Protect from UV exposure using amber vials, especially for photo-labile intermediates .
Table: Key Analytical Parameters from Literature
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
